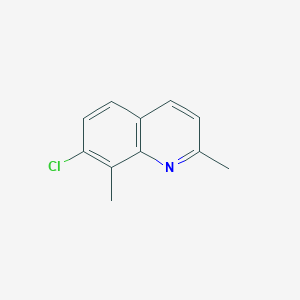

7-Chloro-2,8-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDITTUYSNDPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558645 | |

| Record name | 7-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120370-62-9 | |

| Record name | Quinoline, 7-chloro-2,8-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120370-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 7 Chloro 2,8 Dimethylquinoline

Influence of Halogenation and Methylation Patterns on Chemical Reactivity

The substitution pattern of 7-Chloro-2,8-dimethylquinoline, with a chlorine atom at the 7-position and methyl groups at the 2- and 8-positions, significantly impacts its chemical reactivity. The chlorine atom, being an electron-withdrawing group, deactivates the benzene (B151609) portion of the quinoline (B57606) ring towards electrophilic substitution. Conversely, the methyl groups are electron-donating, which tends to activate the ring. The precise location of these substituents directs the outcome of various reactions. For instance, the presence of a chlorine atom at position 6 has been noted to enhance reactivity towards electrophilic substitution when compared to a chlorine at position 4 in other quinoline derivatives.

The methyl group at the 8-position can exert steric hindrance, potentially influencing the approach of reagents to the adjacent nitrogen atom and the C7 position. This peri-interaction is a known factor in the chemistry of quinolines. researchgate.net The methyl group at the C2 position can also influence the reactivity of the pyridine (B92270) ring, for example, by affecting the rate of N-oxidation. researchgate.net

Oxidation Reactions of the Quinoline Moiety

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for quinolines and is often a preliminary step to further functionalize the ring, particularly at the C2 and C8 positions. researchgate.netacs.org The formation of N-oxides activates the quinoline ring for certain nucleophilic substitution reactions. researchgate.net While the direct N-oxidation of this compound is not explicitly detailed in the provided search results, the oxidation of similarly substituted quinolines is a well-established process. researchgate.net For example, the oxidation of 2-substituted and 8-methyl-substituted quinolines to their N-oxides has been successfully achieved using oxidizing agents like dimethyldioxirane. researchgate.net The presence of substituents, such as the methyl groups in this compound, can influence the rate of N-oxidation due to steric and electronic effects. researchgate.net

Reduction Reactions and Resulting Derivatives

The quinoline ring system can undergo reduction to form the corresponding 1,2,3,4-tetrahydroquinoline. This hydrogenation is typically achieved using various catalytic systems. While specific studies on the hydrogenation of this compound were not found, the hydrogenation of related dimethylquinolines has been documented. For example, 7,8-dimethylquinoline (B1340081) can be hydrogenated to 7,8-dimethyl-1,2,3,4-tetrahydroquinoline. rsc.org Catalytic transfer hydrogenation using formic acid and electrocatalytic methods are also effective for the reduction of the quinoline core. rsc.orgbeilstein-journals.orgnih.gov It is important to note that the presence of a chloro-substituent could potentially lead to dehalogenation as a side reaction under certain hydrogenation conditions. beilstein-journals.org

The chloro-substituent on the quinoline ring can be displaced by hydrazine (B178648) to introduce a hydrazino group. Specifically, the synthesis of 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride has been described, which involves the reaction of 4,7-dichloro-2,8-dimethylquinoline (B1296148) with hydrazine hydrate. evitachem.com This indicates that a chloro group at the 4-position is more susceptible to nucleophilic substitution by hydrazine than the one at the 7-position. The resulting hydrazino group itself can undergo further chemical reactions such as oxidation and substitution. evitachem.com

Substitution Reactions at the Quinoline Core

The quinoline core of this compound is susceptible to various substitution reactions. Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions. For instance, the chlorine atom can be replaced by other nucleophiles, which is a common strategy for synthesizing diverse quinoline derivatives. smolecule.com The reactivity of the chloro group towards nucleophilic substitution depends on its position on the quinoline ring.

Furthermore, the methyl groups can be sites for other transformations. For example, the 8-methyl group of a related compound, 7-chloro-3,8-dimethylquinoline (B3058645), has been oxidized to a carboxylic acid. google.com This highlights a potential reaction pathway for the 8-methyl group in this compound.

Reactivity of the Chlorine Atom in Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position of the quinoline ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a characteristic feature of haloquinolines, enabling the introduction of a wide array of functional groups onto the aromatic core. While the reactivity can be influenced by the electronic effects of other substituents on the ring, the chloro group itself can be displaced by various nucleophiles.

Studies on related quinoline structures confirm that chlorine atoms on the ring can be substituted by nucleophiles such as amines or thiols under appropriate reaction conditions. For instance, in compounds like 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, the chlorine atoms are susceptible to substitution. The general reactivity is also observed in other chloroquinoline isomers. For example, the chlorine atom in 7-Chloro-3,6-dimethylquinolin-4(1H)-one can undergo nucleophilic substitution, allowing for the introduction of different substituents. smolecule.com Similarly, the chloro group in methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate can be replaced by various nucleophiles to form new compounds. smolecule.com

These substitution reactions are fundamental in synthetic organic chemistry for creating derivatives with potentially enhanced biological or material properties.

Table 1: Examples of Nucleophilic Substitution on Chloroquinoline Derivatives

| Starting Compound | Position of Chlorine | Typical Nucleophiles | Reaction Type | Reference |

|---|---|---|---|---|

| 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | 7 | Amines, Thiols | Nucleophilic Aromatic Substitution | |

| 7-Chloro-3,6-dimethylquinolin-4(1H)-one | 7 | Various Nucleophiles | Nucleophilic Aromatic Substitution | smolecule.com |

| Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | 4 | Various Nucleophiles | Nucleophilic Aromatic Substitution | smolecule.com |

| 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline | 2 | Aromatic Amines | Nucleophilic Aromatic Substitution | connectjournals.comconnectjournals.com |

Functional Group Replacements on the Quinoline Ring

Beyond the reactivity of the chlorine atom, the methyl groups on the this compound scaffold can also undergo chemical transformations. These reactions allow for the modification of the quinoline derivative without altering the chlorine substituent, leading to a different class of compounds.

A significant transformation is the oxidation of the methyl group at the 8-position to a carboxylic acid. A patented process describes the preparation of 7-chloroquinoline-8-carboxylic acids from 7-chloro-8-methylquinoline (B132762) precursors. google.com In a specific example, 7-chloro-3,8-dimethylquinoline is dissolved in 85% strength sulfuric acid in the presence of a vanadium pentoxide catalyst. google.com The reaction is carried out at 160°C with the introduction of nitrogen dioxide (NO₂), leading to the oxidation of the 8-methyl group to a carboxylic acid function. google.com This process demonstrates a method for converting an alkyl group on the quinoline ring into a more functionalized carboxylic acid group, which can then serve as a handle for further synthetic modifications. google.com

Another documented functional group replacement on the 7,8-dimethylquinoline core involves the conversion of a hydroxyl group to a chlorine atom. In the synthesis of various derivatives, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol was converted into 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline using thionyl chloride. connectjournals.comconnectjournals.com This chlorination reaction is a common method for replacing a hydroxyl group with a chlorine atom, thereby activating the position for subsequent nucleophilic substitution reactions. connectjournals.comconnectjournals.com

Table 2: Example of Functional Group Transformation on a 7-Chloro-dimethylquinoline Derivative

| Starting Compound | Reagents | Conditions | Product | Transformation | Reference |

|---|---|---|---|---|---|

| 7-chloro-3,8-dimethylquinoline | 85% H₂SO₄, V₂O₅, NO₂ | 160°C | 7-chloro-3-methylquinoline-8-carboxylic acid | Oxidation of 8-methyl group | google.com |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol | Thionyl chloride (SOCl₂) | Conventional heating at 60°C for 3 hours | 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline | Hydroxyl to Chloro conversion | connectjournals.comconnectjournals.com |

Biological Activities and Mechanistic Elucidation of 7 Chloro 2,8 Dimethylquinoline and Its Analogues

Structure-Activity Relationship (SAR) Studies

The biological efficacy of quinoline (B57606) derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies explore how modifications to the quinoline scaffold, such as the addition, removal, or alteration of functional groups, influence their pharmacological effects. These studies are crucial for designing more potent and selective therapeutic agents.

The presence, position, and nature of halogen and methyl substituents on the quinoline ring are critical determinants of bioactivity. Halogenation, particularly at positions 5 and 7, has been shown to significantly enhance the pharmacological effects of these compounds.

Research on 2-methyl-8-quinolinol derivatives demonstrated that dihalogenated analogues exhibit superior fungitoxic properties. Specifically, the 5,7-dichloro and 5,7-dibromo derivatives were identified as the most potent antifungal agents within the tested series nih.gov. This suggests that the presence of halogens at both the C5 and C7 positions synergistically contributes to the compound's activity. In general, 2-methyl analogues were found to be less active than their corresponding 8-quinolinols, with the exception of the potent 5,7-dihalo derivatives nih.gov. The enhanced activity is often attributed to the electron-withdrawing nature of halogens, which can influence the molecule's electronic properties and its ability to interact with biological targets nih.gov.

Beyond simple halogenation and methylation, the introduction of more complex substituents at various positions on the quinoline ring has a profound impact on biological efficacy. The 4-aminoquinoline (B48711) scaffold, for instance, serves as a versatile platform for structural modifications.

Studies on hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have revealed specific SAR trends. For antifungal activity against Cryptococcus neoformans, the substitution pattern on an attached pyrazoline ring system was crucial mdpi.com. The most active compounds featured an aryl-azole moiety in the meta-position of one aromatic ring and a para-chloro substitution on another mdpi.com. This highlights the importance of the spatial arrangement and electronic properties of distal substituents.

Further research has shown that attaching heterocyclic rings, such as a triazole ring, to the fourth position of the quinoline system can significantly increase the biological effect against fungal strains semanticscholar.org. Similarly, for 7-hydrazino-8-hydroxyquinoline derivatives, the nature of substituents on an attached aromatic moiety influences antimicrobial efficacy. The introduction of a nitro group, a strong electron-withdrawing substituent, resulted in a compound with the best antifungal and antibacterial properties in its series mdpi.com.

Steric factors, which relate to the three-dimensional arrangement of atoms in a molecule, are also critical. The chirality of a molecule can lead to significant differences in biological activity between enantiomers. A prominent example from the broader quinolone class is the antibacterial agent ofloxacin. Studies demonstrated that the S-(-) enantiomer is substantially more active as a DNA gyrase inhibitor than its R-(+) counterpart nih.gov. This stereoselectivity indicates a highly specific interaction between the drug and its target enzyme, where the precise 3D shape of the molecule is essential for optimal binding and inhibition.

Antimicrobial Research

Analogues of 7-Chloro-2,8-dimethylquinoline have been the subject of extensive research to evaluate their potential as antimicrobial agents. These investigations have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Derivatives of the quinoline scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens. In one study, novel synthesized quinoline derivatives demonstrated potent, broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) against Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli ranging from 0.66 to 5.29 μg/ml nih.gov.

Hybrid compounds containing the 7-chloro-4-aminoquinoline nucleus have shown significant antifungal activity, particularly against Candida albicans and Cryptococcus neoformans mdpi.com. Aromatic hydrazones based on 7-hydrazino-8-hydroxyquinoline also displayed pronounced toxic effects on C. albicans with MICs as low as 13 μM and inhibited the growth of the Gram-positive bacterium Staphylococcus aureus mdpi.com. The table below summarizes the antimicrobial activity of selected quinoline analogues.

| Compound Class | Organism | Activity (MIC) |

| Novel Quinoline Derivatives | Streptococcus pneumoniae | 0.66-5.29 μg/ml |

| Bacillus subtilis | 0.66-5.29 μg/ml | |

| Pseudomonas aeruginosa | 0.66-5.29 μg/ml | |

| Escherichia coli | 0.66-5.29 μg/ml | |

| Aspergillus fumigatus | 0.66-3.98 μg/ml | |

| Candida albicans | 0.66-3.98 μg/ml | |

| 7-chloro-4-aminoquinoline hybrids | Cryptococcus neoformans | GI50 values 0.05-0.95 µM |

| 7-hydrazino-8-hydroxyquinoline hydrazones | Candida albicans | 13-40 μM |

| Staphylococcus aureus | 45-90 μM |

Other studies have reported that derivatives of 7,8-dimethylquinoline (B1340081) exhibit moderate activity against Escherichia coli and Staphylococcus aureus connectjournals.com. The antifungal activity of this class of compounds has also been confirmed against species such as Aspergillus niger and Thielaviopsis paradoxa connectjournals.com.

A primary mechanism underlying the antibacterial activity of many quinoline-based compounds is the inhibition of bacterial DNA synthesis. This is achieved by targeting essential enzymes known as topoisomerases, specifically DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Several novel quinoline derivatives have been identified as potent inhibitors of E. coli DNA gyrase nih.gov. An in vitro investigation of a particularly active quinoline derivative revealed a significant inhibitory effect on the bacterial DNA gyrase target enzyme, with a half-maximal inhibitory concentration (IC50) value of 3.39 μM nih.gov. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to a cascade of events that halts DNA replication and ultimately results in bacterial cell death. This established mechanism of action is shared by the well-known quinolone class of antibiotics nih.gov.

Modulation of Type IV Topoisomerase Activity

While direct studies on this compound's effect on Type IV Topoisomerase are not extensively detailed in the available research, the broader class of quinoline derivatives is well-known for targeting bacterial type IIA topoisomerases, which include both DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents.

Fluoroquinolones, a major class of quinoline-based antibiotics, function by trapping a ternary complex composed of the topoisomerase, the DNA, and the drug molecule. nih.gov This action inhibits the enzyme's ability to reseal DNA strand breaks, leading to lethal double-stranded breaks in the bacterial chromosome. The mechanism involves divalent metal ions, typically Mg2+, which are crucial for the enzyme's catalytic activity. nih.gov Quinolone derivatives can stimulate the DNA cleavage activity of Topoisomerase IV by promoting the binding of Mg2+ to the enzyme's second metal-binding site. nih.gov

Molecular docking studies on novel 7-chloroquinoline (B30040) analogues have been conducted to investigate their binding patterns with the B subunit of E. coli DNA gyrase (GyrB). researchgate.netsemanticscholar.org These computational analyses help to predict the binding affinity and interaction modes of the compounds within the enzyme's active site, suggesting that the 7-chloroquinoline scaffold is a promising framework for developing inhibitors of bacterial topoisomerases. researchgate.netsemanticscholar.org

Antimalarial Investigations

The 7-chloroquinoline core is famously represented by chloroquine (B1663885), a cornerstone of antimalarial therapy for decades. nih.gov Consequently, numerous analogues of 7-chloroquinoline have been synthesized and evaluated for their efficacy against the malaria parasite, Plasmodium falciparum.

Efficacy against Plasmodium falciparum In Vitro

Analogues of 7-chloroquinoline have demonstrated significant in vitro activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. nih.govnih.gov For instance, certain chloroquine analogues with modified side chains have shown high potency, with IC₅₀ values in the nanomolar range against both the 3D7 (CQ-S) and K1 (CQ-R) strains. nih.gov The development of resistance to existing therapies, including artemisinin-based combination therapies, has spurred the investigation of new quinoline derivatives. nih.gov

Research has shown that hybrid molecules incorporating the 7-chloroquinoline moiety can overcome resistance mechanisms. For example, hybrids of 7-chloroquinoline with other pharmacophores have been designed and tested, showing promising antiplasmodial activity. nih.govmdpi.com The evaluation of these compounds typically involves culturing the parasites in human red blood cells and measuring the inhibition of parasite growth using methods like the SYBR Green assay, which quantifies parasitic DNA. nih.govmalariaworld.org The goal is to identify compounds that are not only potent but also possess a high selectivity index, meaning they are significantly more toxic to the parasite than to mammalian cells.

Identification of Molecular Targets and Pathways in Malaria Parasite Inhibition

The primary mechanism of action for chloroquine and many of its 7-chloroquinoline analogues involves the disruption of heme detoxification in the parasite. Inside the host red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin. Chloroquine is thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Identifying the molecular targets of novel antimalarial compounds is a critical step in drug development. nih.gov For new quinoline analogues, target deconvolution is often pursued through methods such as in vitro resistance generation followed by whole-genome sequencing. nih.gov This can reveal mutations in specific genes that confer resistance, thereby identifying the protein target of the compound. Other potential targets for antimalarial drugs that are actively being investigated include enzymes essential for parasite survival, such as dihydroorotate (B8406146) dehydrogenase (DHODH) and aminoacyl-tRNA synthetases. nih.govmdpi.comnih.gov For novel quinoline derivatives, exploring alternative targets beyond heme detoxification is a key strategy to combat existing resistance and prevent the emergence of new resistant strains. nih.govresearchgate.net

Anticancer and Antiproliferative Potentials

The 7-chloroquinoline scaffold has been extensively explored as a basis for the development of new anticancer agents. arabjchem.orgarabjchem.org Derivatives have shown significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines (e.g., HeLa, K562, A549, OVCAR-3, OVCAR-8, HCT 116, Panc-1)

Numerous studies have documented the potent cytotoxic activity of 7-chloroquinoline analogues. For example, 7-chloroquinolinehydrazones have exhibited submicromolar GI₅₀ (50% growth inhibition) values against a large panel of cell lines from nine different tumor types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated against eight human solid tumor cell lines, including lung (A549), colon (HCT116), and various leukemia lines (CCRF-CEM, K562), showing a range of cytotoxic activities. nih.gov

Hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus have also been synthesized and tested. Certain hybrids linked to a 2-pyrazoline (B94618) moiety showed significant cytostatic activity, with GI₅₀ values as low as 0.05 µM against some of the 58 human cancer cell lines evaluated by the National Cancer Institute (NCI). mdpi.com The data below summarizes the reported activities of various 7-chloroquinoline derivatives against several cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 7-Chloroquinolinehydrazone | SR (Leukemia) | GI₅₀ | 0.7 | nih.gov |

| 7-Chloro-4-aminoquinoline-pyrazoline hybrid (Compound 30) | UACC-62 (Melanoma) | GI₅₀ | 0.05 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative | CCRF-CEM (Leukemia) | IC₅₀ | Low micromolar range | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative | HCT116 (Colon) | IC₅₀ | Low micromolar range | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative | A549 (Lung) | IC₅₀ | Moderate micromolar range | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (Compound 5d) | CCRF-CEM (Leukemia) | GI₅₀ | 0.4 | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (Compound 12d) | HuT78 (Lymphoma) | GI₅₀ | 0.8 | mdpi.com |

| MBHA/7-chloroquinoline hybrid (Compound 11) | HL-60 (Leukemia) | IC₅₀ | Potent activity reported | scielo.br |

| MBHA/7-chloroquinoline hybrid (Compound 15) | HCT-116 (Colorectal) | IC₅₀ | Potent activity reported | scielo.br |

Mechanistic Pathways of Cell Growth Inhibition

The antiproliferative effects of 7-chloroquinoline derivatives are mediated through various mechanistic pathways, indicating that this scaffold can be modified to target multiple cellular processes involved in cancer progression.

One key mechanism is the induction of apoptosis, or programmed cell death. Studies on 7-chloro-(4-thioalkylquinoline) derivatives found that at higher concentrations, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and ultimately induced apoptosis in CCRF-CEM leukemia cells. nih.gov Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids were shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com

Another significant pathway involves the inhibition of cell cycle progression. A specific quinoline-5,8-dione derivative, NSC 663284, was identified as a selective inhibitor of Cdc25 dual-specificity phosphatases. nih.govresearchgate.net These enzymes are critical for activating cyclin-dependent kinases (CDKs) that drive the cell cycle. By inhibiting Cdc25, NSC 663284 caused cell cycle arrest at both the G1 and G2/M phases. nih.govresearchgate.net

Inhibition of topoisomerases is another potential anticancer mechanism for quinoline-based compounds. Related compounds like 8-chloro-adenosine, which is metabolized to an ATP analog, have been shown to inhibit the catalytic activity of Topoisomerase II, leading to DNA double-stranded breaks and cell death in K562 leukemia cells. nih.gov Given the structural similarities, it is plausible that certain 7-chloroquinoline derivatives could exert their cytotoxic effects through a similar mechanism.

Cell Cycle Arrest Induction

The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism by which many therapeutic agents exert their effects. Analogues of this compound have been shown to interfere with this process, leading to cell cycle arrest at various phases.

For instance, a study on 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated that these derivatives could induce cell cycle arrest in a cell-type-dependent manner. In MCF-7 breast cancer cells, treatment with these compounds resulted in an accumulation of cells in the G0/G1 phase. nih.gov Conversely, in MDA-MB-231 triple-negative breast cancer cells, no cell cycle arrest was observed, suggesting a selective mechanism of action. nih.gov

Similarly, investigations into other quinoline derivatives have revealed their capacity to halt cell cycle progression. For example, a dichloromethane (B109758) fraction of Toddalia asiatica, which contains quinoline alkaloids, was found to induce G2/M phase arrest in HT-29 colon cancer cells. frontiersin.org Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause a significant accumulation of CCRF-CEM leukemia cells in the G2/M phases of the cell cycle. mdpi.com

These findings underscore the ability of the 7-chloroquinoline scaffold to serve as a basis for the development of compounds that can modulate the cell cycle, a critical process in the proliferation of cancer cells.

| Compound Type | Cell Line | Effect on Cell Cycle |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7 | G0/G1 arrest nih.gov |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 | No arrest observed nih.gov |

| Dichloromethane fraction of Toddalia asiatica | HT-29 | G2/M arrest frontiersin.org |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | G2/M accumulation mdpi.com |

Apoptosis Pathway Modulation

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Several analogues of this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms.

The induction of apoptosis by 7-chloroquinoline-1,2,3-triazoyl carboxamides was found to be particularly pronounced in triple-negative breast cancer cells (MDA-MB-231), with one derivative, QTCA-1, leading to 80.4% of cells undergoing apoptosis. nih.gov In contrast, the effect was significantly lower in hormone-dependent MCF-7 cells, indicating a degree of selectivity. nih.gov The apoptotic process is often mediated by a family of proteases called caspases. Studies have shown that certain compounds can activate initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), leading to the cleavage of cellular components and cell death. frontiersin.orgfrontiersin.org

Furthermore, the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is a key aspect of the intrinsic apoptotic pathway. frontiersin.org Research on a curcumin-like compound, for example, showed an increased Bax/Bcl-2 ratio, which is known to trigger intrinsic apoptosis. mdpi.com

| Compound/Derivative | Cell Line | Apoptotic Effect |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MDA-MB-231 | 80.4% apoptotic cells nih.gov |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7 | 16.8% apoptotic cells nih.gov |

| Dichloromethane fraction of Toddalia asiatica | HT-29 | Activation of caspases -8, -9, and -3 frontiersin.org |

Disruption of Microtubule Dynamics and Tubulin Polymerization

Microtubules are dynamic polymers of tubulin that are essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them an attractive target for anticancer drugs. Some compounds can interfere with microtubule dynamics by either stabilizing or destabilizing the polymers.

Furthermore, a chalcone (B49325) hybrid compound, 7m, was found to moderately inhibit in vitro tubulin polymerization and disrupt the cellular microtubule architecture in MCF-7 cells. nih.gov This disruption of microtubule organization is a mechanism shared by other microtubule-destabilizing agents. nih.gov

Inhibition of Protein Kinases (e.g., Aurora Kinases, EGFR)

Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of cancer, making them important therapeutic targets.

Aurora kinases, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is common in various cancers. nih.gov Similarly, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. nih.gov

Studies have explored the synergistic effects of combining inhibitors of both Aurora kinases and EGFR. nih.govfoxchase.org For instance, the combination of the EGFR inhibitor erlotinib (B232) and the AURKA inhibitor alisertib (B1683940) has shown synergistic effects in reducing cell viability and promoting cell death in non-small cell lung cancer models. nih.gov This dual inhibition can lead to a more effective reduction in the activity of downstream signaling effectors. nih.gov While not directly focused on this compound, this research highlights a promising therapeutic strategy for which quinoline-based kinase inhibitors could be developed.

Modulation of PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Aberrant activation of this pathway is frequently observed in various types of cancer. nih.gov

Molecular docking studies have suggested that 7-chloroquinoline derivatives, such as QTCA-1, have a high affinity for key proteins in this pathway, including PI3K and mTOR. nih.gov This suggests a potential mechanism by which these compounds could exert their anticancer effects. The inhibition of the PI3K/AKT/mTOR pathway can lead to the suppression of cancer cell growth and survival. nih.gov

The pathway is initiated by the activation of PI3K, which in turn activates AKT. mdpi.com Activated AKT then phosphorylates and activates mTOR, which subsequently modulates the transcription of genes related to cancer aggressiveness. mdpi.com By targeting components of this pathway, 7-chloroquinoline analogues could potentially disrupt these pro-survival signals.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Inhibiting angiogenesis is therefore a key strategy in cancer therapy.

Certain quinoline derivatives have shown promise as angiogenesis inhibitors. For example, a novel triple angiokinase inhibitor, WXFL-152, which is a 4-oxyquinoline derivative, was found to inhibit the proliferation of vascular endothelial cells by blocking key signaling pathways involved in angiogenesis, including those mediated by VEGFR2, FGFRs, and PDGFRβ. nih.gov

Furthermore, a chalcone hybrid compound, 7m, was found to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro. nih.gov In vivo assays also demonstrated its ability to effectively destroy the angiogenesis of zebrafish embryos, further supporting its potential as an angiogenesis inhibitor. nih.gov

Antitubercular Activity Studies

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health problem. The emergence of drug-resistant strains necessitates the development of new antitubercular agents. Quinoline derivatives have long been a source of interest in this area.

Several studies have demonstrated the potential of 7-chloroquinoline analogues as antitubercular agents. A series of newly synthesized 7-chloroquinoline derivatives were tested for their in vitro activity against M. tuberculosis H37Rv. researchgate.net Notably, compounds 3a and 3b from this series were found to be more active than the first-line anti-TB drug rifampicin (B610482). researchgate.net

In another study, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their activity against M. tuberculosis H37Rv. researchgate.net Several of these compounds exhibited significant minimum inhibitory concentrations (MICs), comparable to first-line drugs like ethambutol (B1671381) and rifampicin. researchgate.net The development of isatin-tethered quinolines has also yielded potent compounds against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com

| Compound Series | Strain(s) | Notable Activity |

| 7-chloroquinoline derivatives (3a, 3b) | M. tuberculosis H37Rv | More active than rifampicin researchgate.net |

| 7-chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | MICs comparable to ethambutol and rifampicin researchgate.net |

| Isatin-tethered quinolines (Q8b) | Drug-susceptible, MDR, XDR M. tuberculosis | High potency against all tested strains mdpi.com |

Other Pharmacological Profiles

The quinoline scaffold is a versatile pharmacophore that forms the basis for a wide range of biological activities beyond its well-known applications. nih.gov Derivatives of quinoline have been extensively explored for various therapeutic potentials, demonstrating a broad spectrum of pharmacological effects. nih.govresearchgate.net These activities stem from the ability of the quinoline ring system to interact with diverse biological targets, including enzymes and receptors, leading to modulation of various physiological pathways. researchgate.net

Anti-inflammatory Properties

Quinoline derivatives have emerged as a significant class of anti-inflammatory agents. researchgate.netnih.gov Their mechanism of action often involves targeting key pharmacological targets implicated in the inflammatory cascade. arabjchem.org Research has shown that quinoline-based small molecules can inhibit enzymes such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE), all of which are crucial mediators of inflammation. arabjchem.org

The anti-inflammatory potential of these compounds is highly dependent on the nature and position of substituents on the quinoline core. arabjchem.org For instance, the presence of a carboxylic acid moiety has been associated with COX inhibition, while a carboxamide group can lead to antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), another target in inflammation pathways. arabjchem.org

Specific examples highlight this therapeutic potential. A novel 2-prenylated quinoline derivative, 4b , demonstrated anti-inflammatory effects in macrophages by reducing the expression of MCP-1 and IL-6 induced by lipopolysaccharides (LPS). clevelandclinic.orgcalpaclab.com In another study, a quinoline derivative known as N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) , when loaded into soluble starch nanoparticles, showed significant anti-inflammatory properties in an experimental model of methotrexate-induced inflammation. nih.gov The treatment led to a significant decrease in inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov These findings underscore the potential of quinoline scaffolds in the development of new anti-inflammatory therapies for a range of acute and chronic inflammatory diseases. arabjchem.org

Anticonvulsant Activities

The quinoline scaffold has been identified as a promising framework for the development of novel anticonvulsant agents. nih.govacs.org Various derivatives have been synthesized and evaluated for their ability to protect against seizures in established experimental models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. youtube.comnih.govsigmaaldrich.com

One study focused on a series of 8-substituted quinolines, finding that several compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. nih.govsigmaaldrich.com Notably, compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. nih.govsigmaaldrich.com

Another series of new substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives were designed to meet the structural requirements for anticonvulsant properties. youtube.com The study found that modifying the parent compounds into a triazole series significantly increased anticonvulsant activity. youtube.com Among these, compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) showed the strongest effect, with an ED50 of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. youtube.com

The related quinazoline (B50416) scaffold has also yielded potent anticonvulsants. wikipedia.orgguidechem.com Studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives revealed that many compounds exhibited significant protection against PTZ-induced seizures. guidechem.com The presence of certain substituents, such as an electron-withdrawing chlorine atom or an electron-donating methoxy (B1213986) group, was found to enhance anticonvulsant activity, likely by increasing lipophilicity and interaction with the target, the GABA-A receptor.

| Compound | Derivative Class | Anticonvulsant Activity (Test Model) | Key Findings |

|---|---|---|---|

| 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) | 1,2,4-triazolo[4,3-a]quinoline | ED50: 27.4 mg/kg (MES) ED50: 22.0 mg/kg (scPTZ) | Demonstrated the strongest anticonvulsant effect in its series. youtube.com |

| 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) | 8-substituted quinoline | Potent activity in MES and scMet tests | Identified as a potent agent among newly synthesized derivatives. nih.govsigmaaldrich.com |

| 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) | 8-substituted quinoline | Very good activity in MES and scMet tests | Showed high activity in the propanol (B110389) series of compounds. nih.govsigmaaldrich.com |

| 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline) | 8-substituted quinoline | Very good activity in MES and scMet tests | Also showed high activity in the propanol series. nih.govsigmaaldrich.com |

Antioxidant Potentials

Quinoline and its derivatives are recognized for their significant antioxidant properties, which contribute to their potential in treating conditions associated with oxidative stress. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a process typically involving hydrogen atom transfer or single electron transfer mechanisms. nih.gov

The structure of the quinoline derivative plays a crucial role in its antioxidant capacity. For instance, the presence and position of hydroxyl groups can significantly enhance antioxidant potential. Studies on furo[2,3-f]quinoline derivatives revealed good antioxidant activity, which was attributed to the presence of an NH group in their structure. The antioxidant efficiency of some quinoline derivatives has been found to be greater than that of Trolox, a well-known antioxidant standard.

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Research on various synthetic quinoline analogues has consistently demonstrated their ability to act as potent antioxidants, suggesting their potential utility in neuroprotective and other therapeutic applications where oxidative damage is a key pathological factor.

Antihyperlipidemic Effects

The potential application of quinoline derivatives in the management of hyperlipidemia is an emerging area of research. Hyperlipidemia, characterized by high levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.

Recent studies have begun to explore the lipid-lowering capabilities of quinoline-based compounds. For example, newly developed quinoline glycoconjugates have been shown to reduce the accumulation of cellular lipids. This effect is achieved through the potent and selective inhibition of mTORC1, a protein kinase complex that plays a central role in regulating cellular metabolic processes. The lead compound from this study, TCG3 , demonstrated a reduction in lipid accumulation in vitro with minimal cytotoxicity, highlighting the therapeutic potential of this chemical class. While direct evidence for this compound is not established, these findings suggest that the broader quinoline scaffold is a promising starting point for the design of novel antihyperlipidemic agents. Further research is needed to fully elucidate the mechanisms and structure-activity relationships of quinoline derivatives in modulating lipid metabolism.

Inhibition of Specific Enzymes (e.g., Dihydroorotate Dehydrogenase, Peptide Deformylase)

Quinoline derivatives have been identified as potent inhibitors of several key enzymes that are therapeutic targets for various diseases, including cancer, autoimmune disorders, and bacterial infections.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a crucial enzyme in the de novo biosynthesis of pyrimidines. Inhibiting this enzyme can restrict the growth of rapidly proliferating cells, making it an attractive target for cancer and autoimmune disease therapies. Several studies have identified quinoline derivatives as potent hDHODH inhibitors. researchgate.net

In one study, a series of quinoline derivatives were evaluated, with compound A9 emerging as the most potent, exhibiting an IC50 value of 9.7 nM. Structure-activity relationship (SAR) analysis indicated that potency was enhanced by the presence of a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group at specific positions on the quinoline scaffold. Other synthesized compounds, such as 7 and 14 , also demonstrated significant inhibition with IC50 values of 1.56 µM and 1.22 µM, respectively. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Therapeutic Target |

|---|---|---|---|

| A9 | hDHODH | 9.7 nM | Cancer, Autoimmune Diseases |

| Compound 7 | hDHODH | 1.56 µM | Cancer researchgate.net |

| Compound 14 | hDHODH | 1.22 µM | Cancer researchgate.net |

Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein maturation and survival, but it is not required by mammalian cells. This makes it a highly selective and promising target for the development of new antibacterial agents that could circumvent existing resistance mechanisms.

The quinoline scaffold is among the various heterocyclic structures that have been investigated as potential PDF inhibitors. Inhibitors of this enzyme, such as VIC-104959 (LBM415) and BB-83698 , have advanced to clinical trials. LBM415, for example, has shown potent activity against pneumococci, with MICs ranging from 0.03 to 4.0 µg/ml. The development of PDF inhibitors like VRC3375 , a hydroxamate derivative, further illustrates the potential of targeting this enzyme to create new classes of antibiotics.

Receptor Interactions (e.g., PPARα, Dopamine-3 Ligands, Acetylcholinesterase, Serotonin (B10506) Antagonists)

The structural versatility of the quinoline core allows its derivatives to interact with a wide array of biological receptors, leading to diverse pharmacological effects.

Peroxisome Proliferator-Activated Receptor α (PPARα) Interactions

PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism. clevelandclinic.org Quinoline derivatives have been developed as agonists for these receptors. A study on 2-prenylated quinolines showed that compound 4b acts as a pan-PPAR agonist, with full activation of human PPARα (hPPARα), partial activation of PPARγ, and weak activation of PPARβ/δ. clevelandclinic.orgcalpaclab.com Its efficacy for hPPARα activation was reported to be two-fold higher than the reference compound WY-14,643. clevelandclinic.orgcalpaclab.com Furthermore, quinoline-based derivatives of pirinixic acid have been identified as potent dual PPARα/γ agonists. nih.gov

Dopamine (B1211576) Receptor Interactions

Certain quinoline-based structures are known to interact with dopamine receptors, which are key targets in the treatment of psychiatric disorders. The second-generation antipsychotic drug aripiprazole, which is derived from a quinoline structure, selectively binds to central dopamine D2 and serotonin receptors. This highlights the potential of the quinoline scaffold in designing ligands for dopamine receptors, particularly D2 and D3 subtypes.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a primary therapeutic option for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Numerous quinoline derivatives have been investigated as potential AChE inhibitors. A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were synthesized and evaluated, with compound 11g showing the most potent inhibition of both AChE (IC50 = 1.94 µM) and butyrylcholinesterase (BChE) (IC50 = 28.37 µM). Another study designed quinoline-O-carbamate derivatives as multifunctional agents, where compound 3f was identified as a potent dual AChE/BChE inhibitor with IC50 values of 1.3 µM and 0.81 µM, respectively.

| Compound | Target | Inhibitory Activity (IC50) | Key Finding |

|---|---|---|---|

| 11g | AChE / BChE | 1.94 µM / 28.37 µM | Most potent dual inhibitor in its series. |

| 3f | AChE / BChE | 1.3 µM / 0.81 µM | Potent, reversible dual inhibitor. |

| 3m | AChE | 6.5 µM | Good selective AChE inhibitor. |

| 3k | AChE | 10.3 µM | Moderate selective AChE inhibitor. |

Serotonin Receptor Antagonism

Serotonin (5-HT) receptors are involved in numerous physiological processes, and their antagonists are used in various therapeutic areas. Quinoline derivatives have shown the ability to act as antagonists for different serotonin receptor subtypes. A library of 4-phenyl quinoline derivatives was found to bind to both 5-HT1B and 5-HT2B receptors, exhibiting potential antiproliferative activity. Another study synthesized a series of esters and amides of quinoline-4-carboxylic acid, which showed high affinity for 5-HT3 receptors. Compounds 21 and 37 from this series displayed particularly high affinity, with Ki values of 0.32 nM and 0.31 nM, respectively, which is more potent than the established 5-HT3 antagonist ondansetron.

Computational Chemistry and in Silico Approaches in 7 Chloro 2,8 Dimethylquinoline Research

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on molecular systems like 7-chloro-2,8-dimethylquinoline. These methods, derived from the principles of quantum mechanics, are instrumental in elucidating the electronic structure, stability, and reactivity of the molecule.

Density Functional Theory (DFT) has emerged as a widely used computational method for studying the electronic properties of molecules. DFT calculations provide a balance between accuracy and computational cost, making them suitable for investigating complex organic compounds such as quinoline (B57606) derivatives. These calculations can reveal detailed information about the distribution of electrons within the this compound molecule, which is fundamental to understanding its chemical behavior. In the context of quinoline derivatives, DFT has been successfully used to explore their structural and electronic features.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in predicting a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

| Parameter | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy suggests a greater tendency to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

DFT calculations can also be used to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. This is often achieved through the analysis of Fukui functions, which describe the change in electron density at a given point in the molecule when an electron is added or removed.

Electrophilic Attack: Regions of the molecule with a higher value of the Fukui function f⁻ are more susceptible to attack by electrophiles. These are typically areas with high electron density.

Nucleophilic Attack: Conversely, sites with a higher value of the Fukui function f⁺ are more prone to attack by nucleophiles. These are generally electron-deficient regions.

While specific Fukui function calculations for this compound are not detailed in the provided context, the general principle allows for the identification of reactive centers within the quinoline ring system and its substituents.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map indicate different potential values:

Red: Regions of high negative potential, indicating an excess of electrons. These areas are prone to electrophilic attack.

Blue: Regions of high positive potential, indicating a deficiency of electrons. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

The analysis of the MEP map for this compound would reveal the electron-rich and electron-poor regions, thereby providing insights into its intermolecular interactions and reactivity patterns. For related quinoline derivatives, MEP analysis has been instrumental in understanding their reactivity sites.

| Color on MEP Map | Electrostatic Potential | Interpretation for this compound |

|---|---|---|

| Red | Negative | Electron-rich areas, likely sites for electrophilic attack. |

| Blue | Positive | Electron-poor areas, likely sites for nucleophilic attack. |

| Green | Neutral | Regions with balanced charge distribution. |

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the structure, stability, and function of molecular systems. Computational methods, including DFT, can be employed to study these weak interactions in this compound. For instance, in the crystal structure of 2,4-dichloro-7,8-dimethylquinoline, weak π-π stacking interactions have been observed, linking pairs of molecules. nih.gov The study of these interactions is vital for understanding the solid-state packing of the compound and its potential interactions with biological macromolecules.

Tautomerism, the interconversion of structural isomers, is a phenomenon that can significantly influence the chemical and biological properties of a molecule. Computational studies can predict the relative stability of different tautomeric forms and the energy barriers for their interconversion. For quinoline derivatives, the possibility of keto-enol tautomerism exists. Theoretical studies on quinolin-4-one derivatives have shown that the ketone forms are generally more stable than the enol forms. scirp.org While this compound itself does not have a hydroxyl group that would readily undergo keto-enol tautomerism, the study of tautomeric equilibria in related quinoline compounds provides a framework for understanding potential isomeric forms in its derivatives or under specific reaction conditions. scirp.orgbeilstein-journals.orgmdpi.comresearchgate.net

Prediction of Nonlinear Optical Properties

No studies detailing the prediction of nonlinear optical properties for this compound were found.

Molecular Dynamics (MD) Simulations

No research articles presenting molecular dynamics simulations involving this compound are available.

Simulation of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

Specific simulations of this compound interacting with enzyme active sites or other biological macromolecules have not been reported in the available literature.

Molecular Docking Studies

While molecular docking is a common technique for quinoline derivatives, no specific studies focusing on this compound could be identified.

Ligand-Target Binding Affinity Predictions

There are no available data or research papers predicting the ligand-target binding affinity of this compound.

Elucidation of Binding Modes within Enzyme Active Sites and Receptors

Information elucidating the binding modes of this compound within enzyme active sites or receptors is not present in the current scientific literature.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET predictions for this compound have not been published in the researched scientific papers.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools in the field of medicinal chemistry for the rational design of new therapeutic agents. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these methodologies are widely applied to quinoline derivatives to explore their therapeutic potential. nih.govnih.govnih.gov This section will, therefore, outline a detailed, albeit hypothetical, framework for a QSAR study on this compound, based on established practices for similar compounds.

The primary goal of a QSAR study is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This relationship is then used to predict the activity of novel, un-synthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery.

A hypothetical QSAR study for this compound would commence with the design and synthesis of a library of derivatives with systematic variations to the core structure. For instance, modifications could be introduced at various positions of the quinoline ring, or the existing methyl and chloro groups could be replaced with other substituents of varying electronic and steric properties.

The biological activity of these synthesized compounds against a specific target (e.g., a particular enzyme or receptor) would then be determined experimentally. The next step involves the calculation of a wide range of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the biological activity data and molecular descriptors are compiled, statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that relates the biological activity to a combination of the most relevant descriptors.

For instance, a hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3(Molecular Volume)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

β0, β1, β2, and β3 are the regression coefficients determined by the statistical analysis.

The quality and predictive power of the developed QSAR model are then rigorously validated using various statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and external validation on a set of compounds not used in the model development. nih.gov

The following interactive data table illustrates the type of data that would be generated and used in a QSAR study of this compound derivatives.

| Compound ID | Substituent (R) | pIC50 | logP | LUMO (eV) | Molecular Volume (ų) |

| 1 | H | 5.2 | 3.1 | -1.2 | 180 |

| 2 | 4-F | 5.5 | 3.3 | -1.5 | 185 |

| 3 | 4-Cl | 5.8 | 3.8 | -1.7 | 190 |

| 4 | 4-CH3 | 5.6 | 3.6 | -1.1 | 195 |

| 5 | 4-OCH3 | 5.9 | 3.4 | -1.0 | 200 |

| 6 | 4-NO2 | 6.2 | 3.0 | -2.1 | 198 |

The insights gained from such a QSAR model would be invaluable in understanding the structure-activity relationships of this compound derivatives. For example, a positive coefficient for logP would suggest that increasing the lipophilicity of the compound enhances its biological activity. Conversely, a negative coefficient for LUMO energy might indicate that a lower LUMO energy, corresponding to a better electron-accepting capability, is favorable for activity. This knowledge would then guide the rational design of more potent and selective analogs of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both the carbon framework and the arrangement of hydrogen atoms can be mapped out.

The ¹H NMR spectrum of 7-Chloro-2,8-dimethylquinoline is anticipated to provide key information about the electronic environment of each proton. The spectrum would display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the two methyl groups.

The aromatic region would likely show three signals for the protons at positions 3, 5, and 6. The proton at C3 would appear as a doublet, coupled to the proton at C4 (which is a quaternary carbon in this structure, thus no proton). The protons at C5 and C6 would also present as doublets, showing coupling to each other. The chemical shifts of these aromatic protons are influenced by the chloro- and methyl- substituents on the ring.

The two methyl groups at positions C2 and C8 would each produce a sharp singlet in the aliphatic region of the spectrum, as they have no adjacent protons to couple with. The distinct chemical shifts for these singlets would confirm their different positions on the quinoline ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | 7.0 - 7.5 | Doublet (d) |

| H5 | 7.5 - 8.0 | Doublet (d) |

| H6 | 7.2 - 7.7 | Doublet (d) |

| 2-CH₃ | 2.5 - 2.8 | Singlet (s) |

| 8-CH₃ | 2.6 - 2.9 | Singlet (s) |

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides a definitive map of the carbon backbone of the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 9 carbons of the quinoline core and the 2 methyl group carbons.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons bonded to the nitrogen (C2 and C8a) and the chlorine (C7) would be significantly shifted. The quaternary carbons (C2, C4, C4a, C7, C8, C8a) can be distinguished from the carbons bearing hydrogen atoms (CH carbons: C3, C5, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons would appear at the high-field (lower ppm) end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158 - 162 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 145 - 150 |

| C5 | 125 - 130 |

| C6 | 126 - 131 |

| C7 | 133 - 138 |

| C8 | 128 - 133 |

| C8a | 147 - 152 |

| 2-CH₃ | 23 - 27 |

| 8-CH₃ | 16 - 20 |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis.

High-Resolution Mass Spectrometry would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula (C₁₁H₁₀ClN). A key feature would be the observation of the isotopic pattern characteristic of a chlorine-containing compound. The molecular ion peak (M⁺) would be accompanied by an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. In the context of this compound, ESI-MS would typically be run in positive ion mode. The resulting spectrum would prominently feature the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. This technique is valuable for confirming the molecular weight with minimal fragmentation.

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures and for confirming the purity of a synthesized compound like this compound. The compound would first be passed through an LC column to separate it from any impurities or starting materials. The eluent from the column is then directed into the mass spectrometer (often using an ESI source), which provides a mass spectrum for the separated compound, confirming both its retention time and its molecular weight. This provides a high degree of confidence in the identity and purity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the identification and quantification of organic compounds in environmental matrices. nih.gov Its high sensitivity and selectivity make it an invaluable tool for monitoring organic pollutants. nih.gov The application of GC-MS in environmental analysis allows for the detection of trace levels of emerging contaminants, including various pharmaceuticals, pesticides, and industrial chemicals, in complex samples such as water, soil, and air. mdpi.com

For a compound like this compound, a GC-MS method would be developed to ensure its effective separation from other potential contaminants and its unambiguous identification. The gas chromatography component separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. mdpi.com The subsequent mass spectrometry analysis provides detailed structural information by fragmenting the eluted molecules and analyzing the resulting mass-to-charge ratios. This dual-component analysis provides a high degree of confidence in the identification of the target analyte. nih.gov While specific environmental analysis data for this compound is not prevalent, the general methodology of GC-MS is well-suited for its detection and quantification in environmental samples, should the need arise. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. libretexts.org The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" for the molecule. libretexts.org

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its quinoline core, chloro, and dimethyl functional groups. Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.orglumenlearning.com

Aliphatic C-H stretching: From the methyl groups, expected in the 3000–2850 cm⁻¹ region. libretexts.orglumenlearning.com

C=C and C=N stretching: Associated with the quinoline ring, these would appear in the 1600–1400 cm⁻¹ region. libretexts.orglumenlearning.com

C-Cl stretching: The presence of the chlorine atom would give rise to a stretching vibration, the exact position of which can vary.

The "fingerprint region" of the IR spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. libretexts.org

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.itmdpi.com

For example, the crystal structure of 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline was solved and found to crystallize in the monoclinic space group P2₁/c. nih.gov Similarly, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde crystallizes in the orthorhombic space group Pnma. nih.govresearchgate.net These studies provide a reference for the types of crystal systems and packing arrangements that might be observed for this compound.

Table 1: Representative Crystallographic Data for Related Chloro-dimethylquinoline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov | C₁₂H₁₂ClNO | Monoclinic | P2₁/c | 17.4492(12) | 4.6271(2) | 14.3773(7) | 113.297(7) | 1066.17(10) | 4 |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde nih.gov | C₁₂H₁₀ClNO | Orthorhombic | Pnma | 20.4542(13) | 6.7393(4) | 7.5675(4) | 90 | 1043.16(11) | 4 |

| 2,4-Dichloro-7,8-dimethylquinoline nih.gov | C₁₁H₉Cl₂N | Monoclinic | P2₁/c | - | - | - | - | - | - |

Note: Complete unit cell parameters for 2,4-Dichloro-7,8-dimethylquinoline were not provided in the search result.

The Cambridge Structural Database (CSD) is a critical resource for crystallographic data. A survey of the CSD for structures related to this compound would reveal trends in molecular geometry, packing motifs, and intermolecular interactions. Such analyses are crucial for understanding the solid-state behavior of a compound and for the design of new materials with desired properties. For instance, an analysis of chlorinated quinolines in the CSD has been used to study the role of the chlorine atom in directing supramolecular assembly. ias.ac.in

The crystal packing of organic molecules is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. ias.ac.inmdpi.comresearchgate.net In the crystal structures of related chloroquinoline derivatives, these interactions play a significant role in stabilizing the crystal lattice.

For example, in the structure of 2,4-Dichloro-7,8-dimethylquinoline, weak π-π stacking interactions link pairs of molecules. nih.gov In another related structure, 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the crystal packing is stabilized by π–π stacking interactions between the pyridone and benzene (B151609) rings of the quinoline system, as well as weak intermolecular C—H⋯O hydrogen bonds. nih.gov The analysis of chloro-substituted quinolines has also highlighted the importance of C–H···Cl interactions in the formation of supramolecular assemblies. ias.ac.inresearchgate.net These findings suggest that similar interactions would likely dictate the crystal packing of this compound.

Table 2: Intermolecular Interactions in Related Chloro-dimethylquinoline Derivatives

| Compound | Interaction Type | Description |

|---|---|---|

| 2,4-Dichloro-7,8-dimethylquinoline nih.gov | π-π stacking | Centroid-centroid distances of 3.791(3) Å and 3.855(3) Å link pairs of molecules. |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one nih.gov | π-π stacking | Centroid-centroid distance of 3.6754(10) Å between pyridone and benzene rings. |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one nih.gov | C-H···O hydrogen bonding | Links molecules into supramolecular chains. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds. For chloroquinoline derivatives, column chromatography is a commonly employed method for purification. nih.govnih.govnih.gov The choice of eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether or hexane (B92381) and ethyl acetate, is critical for achieving effective separation of the desired product from reaction byproducts and starting materials. nih.govnih.govnih.gov

The purity of the final compound can then be assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods provide a qualitative and quantitative measure of the purity of this compound, ensuring that the material used for further studies is of a high standard.

Applications in Materials Science and Other Scientific Fields

Utilization as Building Blocks in Complex Organic Synthesis

7-Chloro-2,8-dimethylquinoline is recognized primarily as a chemical building block—a foundational molecule used in the construction of more complex chemical structures. achemblock.com The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro substituent at the 7-position offers a reactive handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Sonagashira reactions. These reactions allow for the introduction of new carbon-carbon bonds, enabling the synthesis of a diverse array of derivatives.

The general strategy involves using the 7-chloroquinoline (B30040) core to create libraries of functionalized molecules. durham.ac.uknih.gov For instance, the chlorine atom can be substituted or used to direct further functionalization on the quinoline ring, leading to the creation of novel compounds with tailored properties for pharmaceutical or material science applications. The methyl groups at the 2- and 8-positions also influence the reactivity and stereochemistry of subsequent reactions.

Table 1: Examples of Reactions Utilizing Chloro-Quinoline Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Magnesiation | TMPMgCl·LiCl | Functionalized Quinolines | durham.ac.uk |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | 7-Aryl-quinolines | |

| Sonagashira Coupling | Terminal alkynes, Pd/Cu catalyst | 7-Alkynyl-quinolines |

Role in Biochemical Assays and Enzyme Interaction Studies

The 7-chloroquinoline nucleus is a core component of numerous biologically active molecules, suggesting a significant potential for this compound in biochemical research. Derivatives of 7-chloroquinoline have been identified as potent and selective antagonists for the NMDA glycine-site, indicating interaction with specific neural receptors. nih.gov

Furthermore, the quinoline scaffold is known to interact with various enzymes. Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key target in cancer therapy. nih.gov Notably, the well-known antimalarial drug chloroquine (B1663885), which features a 7-chloroquinoline core, has been found to allosterically modulate proteasome activity. nih.gov Hybrid molecules incorporating the 7-chloro-4-aminoquinoline structure have also demonstrated significant antiproliferative activity against human cancer cell lines. mdpi.com These findings underscore the potential for this compound derivatives to serve as parent structures for new enzyme inhibitors or modulators.

Table 2: Biological Activity of Representative 7-Chloroquinoline Derivatives

| Compound Class | Biological Target/Activity | Significance | Reference |

|---|---|---|---|

| Pyridazino[4,5-b]quinolines | NMDA glycine-site antagonist | Potential neuroprotective agents | nih.gov |